molecular formula C9H8O B13962463 Phenol, 2-(1-propynyl)- CAS No. 66022-00-2

Phenol, 2-(1-propynyl)-

Cat. No.: B13962463
CAS No.: 66022-00-2
M. Wt: 132.16 g/mol
InChI Key: KWJZAMIWWNBPDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(1-propynyl)- can be synthesized through several methods. One common approach involves the alkylation of phenol with propyne in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynyl group to the phenol ring.

Industrial Production Methods

Industrial production of phenol, 2-(1-propynyl)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert phenol, 2-(1-propynyl)- to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydrogenated derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-propynyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenol, 2-(1-propynyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2-Propynylphenol: Similar structure but with different substitution patterns.

    2-Propylphenol: Similar but with a propyl group instead of a propynyl group.

Uniqueness

Phenol, 2-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

66022-00-2

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

2-prop-1-ynylphenol

InChI

InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,1H3

InChI Key

KWJZAMIWWNBPDW-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1O

Origin of Product

United States

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